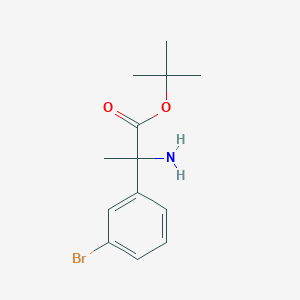
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C22H26ClFN2O and its molecular weight is 388.91. The purity is usually 95%.
The exact mass of the compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Potent Antibacterial Activities : Compounds with similar structural features to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one hydrochloride, such as 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Antimicrobial and Antitubercular Activities : Another structurally related compound, 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, has been synthesized and examined for its antimicrobial activity against various bacterial and fungal strains, and in vitro antituberculosis activity against mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Synthesis of Antimicrobial Derivatives : Azetidinone derivatives, which share structural similarities, have been synthesized and characterized for their antimicrobial activity against different bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014).
Crystal Structure and Analysis
- Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of hydrochloride salts of compounds similar to the target compound have been analyzed. This kind of study provides insights into the structural properties that can impact the efficacy and stability of these compounds (Ullah & Stoeckli-Evans, 2021).
Catalytic Processes and Synthesis
- Catalytic Imine Asymmetric Hydrogenation Process : Research has been conducted on the development of a catalytic imine asymmetric hydrogenation process for the reduction of the hydrochloride salt of similar compounds. This process is crucial for the preparation of certain pharmaceutical drugs (Ruzic et al., 2012).
Biological and Chemical Studies
- Biological Evaluation : The synthesis and biological evaluation of compounds structurally related to the target compound, such as their antioxidant, antitryptic, and albumin denaturation inhibition activity, have been studied. These properties are essential for assessing their potential therapeutic applications (Manolov et al., 2022).
properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O.ClH/c1-16-6-7-17(12-21(16)23)8-9-22(26)25-14-20(15-25)24-11-10-18-4-2-3-5-19(18)13-24;/h2-7,12,20H,8-11,13-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTTXJDDPLHUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B3011155.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)
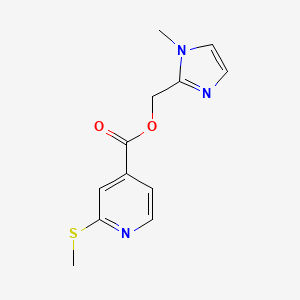
![[2-Oxo-2-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3011166.png)
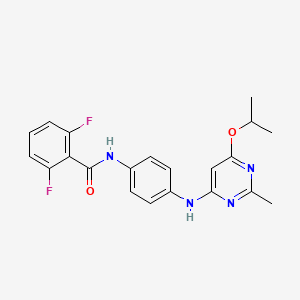
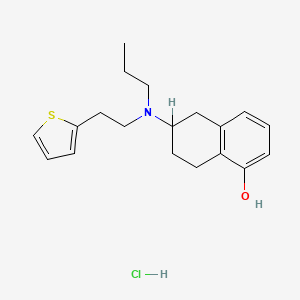
![1-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3011170.png)

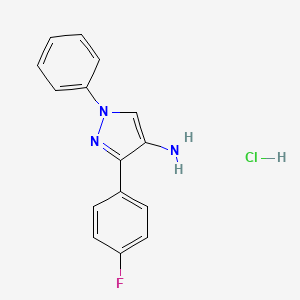

![2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011174.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3011175.png)
